molecular formula C12H18O3 B13837358 7a-Ethoxy-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one

7a-Ethoxy-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one

Cat. No.: B13837358
M. Wt: 210.27 g/mol
InChI Key: VGPIAPJTZFZQKH-UHFFFAOYSA-N
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Description

7a-Ethoxy-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one is an organic compound belonging to the benzofuran family This compound is characterized by its unique structure, which includes an ethoxy group, two methyl groups, and a tetrahydrobenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7a-Ethoxy-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one typically involves the following steps:

    Formation of the Benzofuran Core: The initial step involves the formation of the benzofuran core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a phenol derivative, with an appropriate reagent under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction. This involves reacting the benzofuran core with an ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the ethoxy group or the methyl groups are oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the carbonyl group in the benzofuran core to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new ethers or other substituted products.

Scientific Research Applications

7a-Ethoxy-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 7a-Ethoxy-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7a-Hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one: Similar structure but with a hydroxy group instead of an ethoxy group.

    3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one: Lacks the ethoxy group.

    4,7-Dimethyl-5,6,7,7a-tetrahydrocyclopenta[c]pyran-1(4aH)-one: Different core structure but similar functional groups.

Uniqueness

7a-Ethoxy-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

7a-ethoxy-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one

InChI

InChI=1S/C12H18O3/c1-4-14-12-7-8(2)5-6-10(12)9(3)11(13)15-12/h8H,4-7H2,1-3H3

InChI Key

VGPIAPJTZFZQKH-UHFFFAOYSA-N

Canonical SMILES

CCOC12CC(CCC1=C(C(=O)O2)C)C

Origin of Product

United States

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